molecular formula C16H23N3S B2819121 5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol CAS No. 777879-33-1

5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2819121
CAS RN: 777879-33-1
M. Wt: 289.44
InChI Key: KTTHSBRNIUQNBI-UHFFFAOYSA-N
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Description

Adamantylmethyl compounds are a class of chemical compounds that contain an adamantyl group (a type of diamondoid) and a methyl group . They are known for their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .


Molecular Structure Analysis

The molecular structure of adamantylmethyl compounds is characterized by the presence of an adamantyl group, a type of diamondoid, and a methyl group . The adamantyl group gives these compounds their unique three-dimensional structure .


Chemical Reactions Analysis

Adamantylmethyl compounds can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

Scientific Research Applications

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives, such as the one , are highly reactive compounds that offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Production of Monomers

The high reactivity of adamantane derivatives makes them suitable for the production of monomers, which are the building blocks of polymers .

Creation of Thermally Stable Fuels and Oils

Adamantane derivatives can be used in the synthesis of thermally stable and high-energy fuels and oils .

Development of Bioactive Compounds

The unique structure and properties of adamantane derivatives make them promising candidates for the development of bioactive compounds .

Pharmaceutical Applications

Adamantane derivatives have potential applications in the pharmaceutical industry. For instance, they can be used in the synthesis of pharmaceuticals .

Production of Diamond-like Bulky Polymers

Adamantane derivatives can be used in the production of higher diamond-like bulky polymers such as diamondoids .

Inhibition of Soluble Epoxide Hydrolase (sEH)

The inhibition of soluble epoxide hydrolase (sEH) can reduce the level of dihydroxyeicosatrienoic acids (DHETs) effectively maintaining endogenous epoxyeicosatrienoic acids (EETs) levels, resulting in the amelioration of inflammation and pain .

Anti-inflammatory Efficacy

When subjected to lipopolysaccharide (LPS)-induced acute lung injury (ALI) in studies in mice, compound 4f manifested promising anti-inflammatory efficacy .

Safety And Hazards

The safety and hazards associated with adamantylmethyl compounds can vary greatly depending on their specific structure. Some compounds may be irritants .

Future Directions

The unique properties of adamantylmethyl compounds make them interesting targets for future research in various fields, including medicinal chemistry, catalyst development, and nanomaterials . Further studies could focus on developing new synthesis methods, exploring their potential biological activities, and investigating their physical and chemical properties.

properties

IUPAC Name

3-(1-adamantylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3S/c1-2-3-19-14(17-18-15(19)20)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h2,11-13H,1,3-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTHSBRNIUQNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol

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